molecular formula C13H11Cl2NO2S B13877755 Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B13877755
M. Wt: 316.2 g/mol
InChI Key: UIQMNWWXTZDILI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the dichlorophenyl group enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield thiazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.

    Ethyl 2-(2,4-dichlorophenyl)acetate: Shares structural similarities but differs in its reactivity and applications.

Uniqueness: Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of both the thiazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H11Cl2NO2S/c1-2-18-12(17)6-9-7-19-13(16-9)8-3-4-10(14)11(15)5-8/h3-5,7H,2,6H2,1H3

InChI Key

UIQMNWWXTZDILI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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